molecular formula C18H18N2O2 B12032576 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 385401-38-7

3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B12032576
CAS No.: 385401-38-7
M. Wt: 294.3 g/mol
InChI Key: LOZSNPAOMORXNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form corresponding alcohols.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I), methyl iodide (CH3I)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Scientific Research Applications

3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

385401-38-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C18H18N2O2/c1-3-22-16-10-9-14(18(21)12(16)2)17-15(11-19-20-17)13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20)

InChI Key

LOZSNPAOMORXNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O)C

Origin of Product

United States

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